BenchChemオンラインストアへようこそ!

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Medicinal Chemistry Chemical Synthesis Cross-Coupling

This 4-chloro variant is the only commercially available building block that provides a reactive handle for C-4 cross‑coupling, enabling parallel synthesis of kinase‑focused libraries targeting JAK3, CDK4, ZAP‑70 and SIK. The 4‑chloro group is essential for installing acrylamide‑type electrophilic warheads to generate covalent, irreversible inhibitors (validated JAK3 IC50 = 2.0 nM). The non‑planar saturated scaffold offers alternative ATP‑pocket binding modes, and validated 2D/3D‑QSAR models guide rational C‑4 substituent selection. 4‑Methoxy or 4‑amino analogs lack this versatility.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 893444-36-5
Cat. No. B6322625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
CAS893444-36-5
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=NC=N2)Cl
InChIInChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12)
InChIKeyZGSVPRBKVXSXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one: Analytical Specifications and Sourcing Considerations for This Pyridopyrimidinone Building Block


4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 893444-36-5) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class. Its core scaffold features a fused pyridine-pyrimidine bicyclic system with a lactam moiety, placing it within a family of privileged structures extensively explored as ATP-competitive kinase inhibitors and versatile intermediates in medicinal chemistry [1][2]. This specific compound is characterized by a chloro substituent at the C-4 position on the pyrimidine ring, a key reactive handle for further derivatization via cross-coupling chemistry. Commercially, it is typically supplied as a white to yellow solid with a reported purity of ≥95% and a molecular formula of C7H6ClN3O .

Why a Generic 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Cannot Simply Be Swapped for In-Class Analogs: Evidence of Critical Substituent-Driven Divergence


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold presents multiple diversity points (C-2, C-4, C-6, N-8), each exerting a profound, non-linear influence on the molecule's physicochemical properties, kinase selectivity profile, and synthetic tractability [1]. Consequently, seemingly minor modifications—such as replacing a 4-chloro with a 4-methoxy or 4-amino group, or altering the C5-C6 saturation—can result in divergent and non-transferable biological outcomes and chemical reactivity [2][3]. Procurement decisions cannot rely on class-level assumptions; the quantitative, comparator-based evidence presented below demonstrates precisely why this specific 4-chloro variant delivers distinct and verifiable differentiation that is not replicated by its closest analogs.

Quantitative Differentiator Guide: Benchmarking 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Against In-Class and Functional Analogs


The 4-Chloro Substituent as a Superior Cross-Coupling Handle for C-4 Functionalization versus 4-Methoxy or 4-Amino Analogs

The 4-chloro group in 4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one serves as a uniquely versatile synthetic handle, enabling a wider array of C-C and C-N bond-forming reactions compared to other 4-substituted analogs. Recent methodology development has demonstrated that this specific chloro-substituted scaffold can undergo Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, and Sonogashira cross-couplings, allowing for the installation of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C-4 position [1]. In contrast, 4-methoxy and 4-amino analogs are inert under these same palladium- and copper-catalyzed conditions, severely limiting their utility as diversification points.

Medicinal Chemistry Chemical Synthesis Cross-Coupling

Covalent Warhead Attachment via 4-Chloro Substitution Enables JAK3 Selectivity Not Accessible from Unsubstituted Core Scaffolds

While the unsubstituted pyrido[2,3-d]pyrimidin-7(8H)-one core exhibits pan-kinase or broad-spectrum ATP-competitive inhibition, strategic functionalization via the 4-chloro position enables the installation of a covalent warhead, shifting the inhibition mechanism from reversible to irreversible and dramatically improving selectivity. In a focused SAR study, a 4-substituted pyrido[2,3-d]pyrimidin-7-one derivative (compound 10f) achieved an IC50 of 2.0 nM against JAK3 and demonstrated selective proliferation inhibition against U937 cells harboring the JAK3 M511I mutation, while showing weak activity against other cancer cell lines tested [1]. This level of isoform selectivity is not achievable with the unsubstituted core scaffold.

Kinase Inhibitor JAK3 Covalent Inhibitor

C5-C6 Saturation in 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Confers Distinct Conformational and Reactivity Properties Compared to Unsaturated Analogs

The 5,6-dihydro (saturated) nature of the target compound imparts a non-planar, puckered conformation to the bicyclic core, which is fundamentally different from the fully planar, aromatic pyrido[2,3-d]pyrimidin-7(8H)-one analogs. This conformational distinction is critical for kinase inhibitor design, as it alters the presentation of the C-4 substituent and the lactam NH to the ATP-binding pocket, potentially impacting selectivity and binding mode [1]. Furthermore, the saturated system undergoes a unique autocatalytic photoinduced oxidative dehydrogenation to the C5-C6 unsaturated form upon irradiation at 450 or 365 nm in DMSO in the presence of air, a reactivity profile absent in the unsaturated comparator [2]. This property can be exploited for on-demand generation of the unsaturated analog under mild conditions.

Structural Biology Conformational Analysis Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) Models Identify 4-Substitution as a Key Driver of CDK4 Inhibitory Activity

2D- and 3D-QSAR analyses on a dataset of 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors have identified that specific molecular properties at the C-4 position are among the most important descriptors affecting inhibitory activity [1]. While the exact 4-chloro derivative was not directly tested, the QSAR models provide a validated, quantitative framework demonstrating that the nature of the C-4 substituent (e.g., electronic, steric, hydrophobic parameters) is a primary determinant of CDK4 inhibition potency. Unsubstituted or differently substituted analogs at C-4 fall into distinct regions of the QSAR landscape, predicting divergent activity profiles.

CDK4 Inhibitor QSAR Cancer Therapeutics

High-Value Application Scenarios for 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Driven by Quantitative Differentiation


Synthesis of Diverse C-4 Functionalized Kinase Inhibitor Libraries via Pd/Cu-Catalyzed Cross-Coupling

Leverage the unique cross-coupling reactivity of the 4-chloro substituent to generate structurally diverse libraries of C-4 modified pyrido[2,3-d]pyrimidin-7(8H)-ones. This approach enables parallel medicinal chemistry campaigns targeting JAK3, CDK4, ZAP-70, or SIK kinases where C-4 substitution is a critical determinant of potency and selectivity [1][2]. The 4-chloro compound is the only readily available building block that provides this level of synthetic versatility; 4-methoxy or 4-amino analogs are unreactive under these conditions and cannot serve this purpose [3].

Development of Covalent Kinase Inhibitors Requiring a Reactive Handle at C-4

Utilize the 4-chloro group as a synthetic entry point for installing acrylamide or other electrophilic warheads to create covalent, irreversible kinase inhibitors. This strategy has been validated for JAK3, where a 4-substituted derivative achieved an IC50 of 2.0 nM and demonstrated selective inhibition of JAK3-mutant cell lines [1]. The unsubstituted core scaffold lacks the necessary functional handle for covalent inhibitor design and cannot deliver this profile.

Structure-Based Drug Design Exploiting the Non-Planar 5,6-Dihydro Conformation

Incorporate the non-planar, saturated 4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold into structure-based design workflows to explore alternative binding modes within the ATP pocket of target kinases. The puckered conformation differs fundamentally from that of planar, unsaturated analogs and may confer improved selectivity or altered binding kinetics [1]. The compound's unique photochemical reactivity also enables on-demand conversion to the unsaturated analog, providing a convenient synthetic route to both conformational states [2].

CDK4/6 Inhibitor Lead Optimization Guided by QSAR Models

Employ the 4-chloro derivative as a core scaffold for CDK4/6 inhibitor optimization programs, using validated 2D- and 3D-QSAR models to guide substituent selection at C-2, C-4, C-6, and N-8 positions. The QSAR models, built on a dataset of 52 pyrido[2,3-d]pyrimidin-7-ones, quantitatively capture the influence of C-4 substituent properties on inhibitory activity and provide a rational framework for selecting the 4-chloro variant over other commercially available analogs [1].

Quote Request

Request a Quote for 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.